N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-1H-imidazole-4-sulfonamide
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Overview
Description
N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-1H-imidazole-4-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a methoxy group, a methylsulfanyl group, and an imidazole ring, making it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-1H-imidazole-4-sulfonamide typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 2-methyl-5-nitrophenol with 4-methyl-3-nitrobenzenesulfonic acid to form intermediate products, which are then further reacted to yield the target compound . The reaction conditions often include the use of solvents such as ethanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce production costs. The process-oriented synthesis starting from 2-methyl-5-nitrophenol is more suitable for industrial-scale production due to its higher yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-1H-imidazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups in the intermediates can be reduced to amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as m-chloroperbenzoic acid and reducing agents like hydrogen gas in the presence of a palladium catalyst . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and substituted imidazole derivatives, which can be further utilized in various applications .
Scientific Research Applications
N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-1H-imidazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-1H-imidazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s imidazole ring can interact with enzymes and receptors, modulating their activity. The methoxy and methylsulfanyl groups can enhance the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Similar Compounds
2-methoxy-4-(methylsulfanyl)benzoic acid: An intermediate in the synthesis of cardiotonic drugs such as Sulmazole and Isomazole.
2-(2-methoxy-4-methylsulfinyl)phenylimidazo[4,5-b]pyridine: A cardiotonic drug with similar structural features.
Uniqueness
N-[2-methoxy-4-(methylsulfanyl)butyl]-1-methyl-1H-imidazole-4-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-methoxy-4-methylsulfanylbutyl)-1-methylimidazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O3S2/c1-13-7-10(11-8-13)18(14,15)12-6-9(16-2)4-5-17-3/h7-9,12H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYNNZQZVLBZXER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCC(CCSC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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